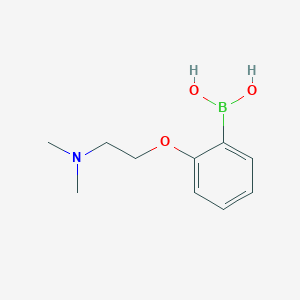
(2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid
Vue d'ensemble
Description
“(2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid” is a chemical compound with the molecular formula C10H16BNO3 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere . The compound has a molecular weight of 165 and its IUPAC name is 2-(dimethylamino)phenylboronic acid .
Molecular Structure Analysis
The molecular structure of “(2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid” is represented by the InChI code 1S/C8H12BNO2/c1-10(2)8-6-4-3-5-7(8)9(11)12/h3-6,11-12H,1-2H3 . This indicates that the compound contains a phenyl ring with a boronic acid group and a dimethylaminoethoxy group attached to it.Chemical Reactions Analysis
Boronic acids, including “(2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid”, are known to participate in a variety of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction that is widely used in organic synthesis .Physical And Chemical Properties Analysis
“(2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid” is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere . It has a molecular weight of 165 .Applications De Recherche Scientifique
Catalytic Protodeboronation
This compound can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Suzuki-Miyaura Coupling Reactions
The compound is used as a reagent for palladium-catalyzed Suzuki-Miyaura coupling reactions . This is a type of cross-coupling reaction, used to form carbon-carbon bonds .
One-Pot ipso-Nitration
The compound can be used in one-pot ipso-nitration of arylboronic acids . This process includes a broader substrate scope of heterocycles and functional groups .
Nickel-Catalyzed Cross-Coupling
The compound can be used in nickel-catalyzed cross-coupling of chromene acetals and boronic acids . This is a type of cross-coupling reaction used to form carbon-carbon bonds .
Rhodium-Catalyzed Asymmetric Addition Reactions
The compound can be used as a reagent for rhodium-catalyzed asymmetric addition reactions . This is a type of reaction used to form asymmetric carbon-carbon bonds .
Palladium-Catalyzed C-OH Bond Activation
The compound can be used as a reagent for palladium-catalyzed C-OH bond activation . This is a type of reaction used to activate C-OH bonds .
Preparation of Push-Pull Arylvinyldiazine Chromophores
The compound can be used in the preparation of push-pull arylvinyldiazine chromophores . These are a type of chromophore used in various optical applications .
Preparation of Low-Density Packaging Foams
The compound can be used in the preparation of low-density packaging foams . This is a type of application used in the packaging industry .
Mécanisme D'action
Target of Action
The primary target of (2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling pathway . This pathway allows for the formation of carbon–carbon bonds under mild and functional group tolerant reaction conditions . The compound, being an organoboron reagent, plays a crucial role in this pathway .
Pharmacokinetics
It’s known that organoboron compounds, in general, are relatively stable and readily prepared . These properties could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of a wide array of diverse molecules . The compound’s action can lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Action Environment
The action of (2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid is influenced by environmental factors. For instance, the SM coupling reaction conditions are exceptionally mild and tolerant to various functional groups . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of other functional groups and the overall reaction conditions.
Orientations Futures
The future directions for research involving “(2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid” and other boronic acids are likely to involve further exploration of their reactivity and potential applications in organic synthesis. For example, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and research is ongoing to develop new boronic acid reagents and to improve the efficiency and selectivity of this reaction .
Propriétés
IUPAC Name |
[2-[2-(dimethylamino)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3/c1-12(2)7-8-15-10-6-4-3-5-9(10)11(13)14/h3-6,13-14H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQFAMKKWIRVOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCCN(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid](/img/structure/B1385974.png)
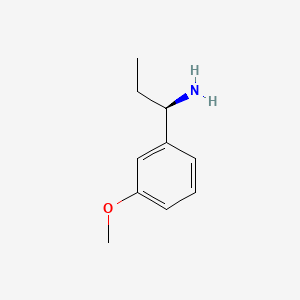
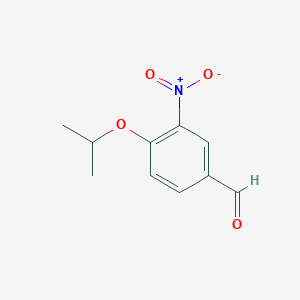
![2-Methyl-2-{[(4-methylphenyl)methyl]amino}propanenitrile](/img/structure/B1385978.png)
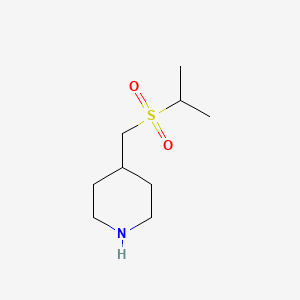
![9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B1385980.png)
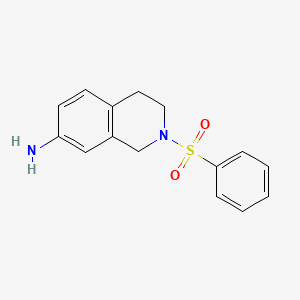
![1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one](/img/structure/B1385983.png)
![2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1385984.png)

![2-[Benzyl(ethyl)amino]nicotinic acid](/img/structure/B1385987.png)
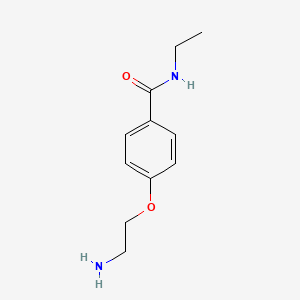

![2-[(3-Amino-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1385995.png)